

Application Notes: Ddr1-IN-6 for Target Identification via Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ddr1-IN-6*

Cat. No.: *B8248219*

[Get Quote](#)

Introduction to Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.^{[1][2][3]} DDR1 is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.^{[1][3]} Dysregulation of DDR1 expression and signaling is implicated in numerous pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling therapeutic target.^{[2][4][5][6][7][8]} Upon collagen binding, DDR1 undergoes slow but sustained autophosphorylation, initiating downstream signaling cascades that include the PI3K/AKT, MAPK, and NF-κB pathways.^{[2][4][9]}

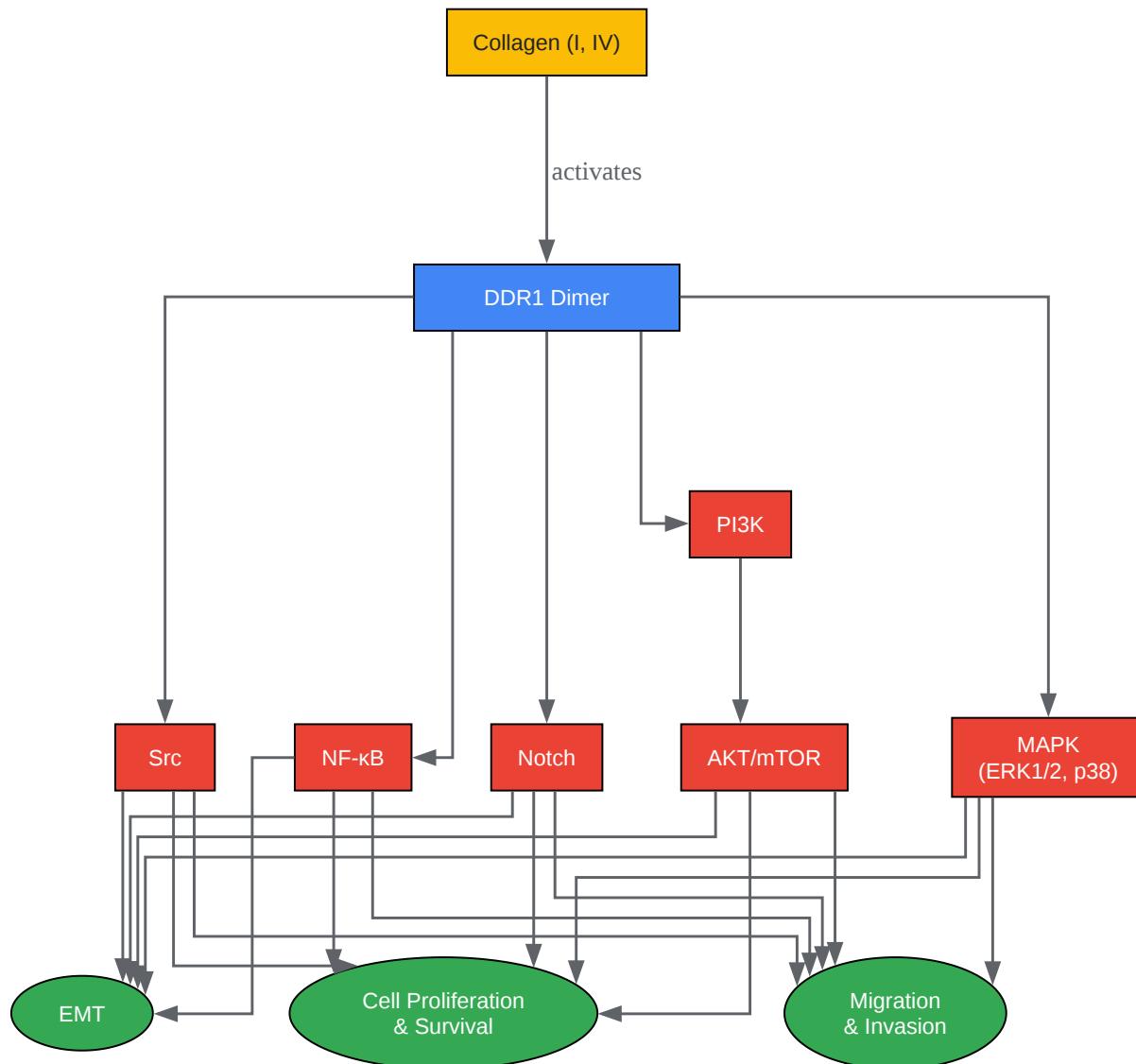
Ddr1-IN-6: A Chemical Probe for Target Deconvolution

Ddr1-IN-6 is a potent and selective inhibitor of DDR1 kinase.^[10] A key feature of **Ddr1-IN-6** is the incorporation of a terminal alkyne group into its structure. This functional handle makes it an ideal chemical probe for target identification and validation studies using click chemistry.^[10] The alkyne group does not significantly interfere with the inhibitor's binding to its primary target but allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, in a highly specific and efficient manner.

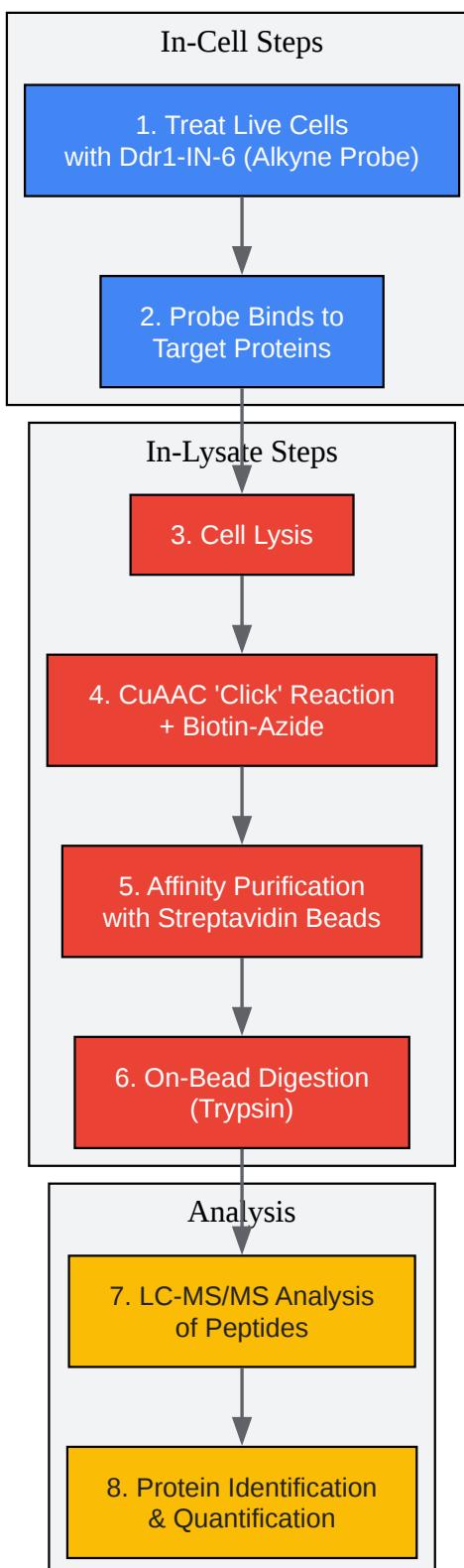
Principle of Click Chemistry-Based Target Identification

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful method for identifying the cellular targets of a small molecule.[11][12] The overall strategy, known as Activity-Based Protein Profiling (ABPP), involves a multi-step process:[12]

- Live Cell Labeling: Cells are treated with the alkyne-tagged probe (**Ddr1-IN-6**), which binds to its protein targets.
- Cell Lysis: The cells are gently lysed to release the protein-probe complexes.
- Click Reaction: The alkyne-tagged proteins in the lysate are "clicked" to an azide-functionalized reporter molecule (e.g., Biotin-Azide).
- Affinity Purification: The newly biotinylated proteins are captured and enriched using streptavidin-coated beads.[11][13]
- Proteomic Analysis: The enriched proteins are identified and quantified using mass spectrometry, revealing the direct and indirect targets of the probe.[11]


This approach allows for the identification of protein targets within their native cellular environment, preserving complex interactions that might be lost in other assays.[14]

Quantitative Data for DDR1 Inhibitors


The following table summarizes the reported inhibitory activities of **Ddr1-IN-6** and other relevant compounds. This data is essential for designing experiments and interpreting results.

Compound	Target	Assay Type	IC50 / EC50	Cell Line / Conditions	Reference
Ddr1-IN-6	DDR1	Kinase Assay	9.72 nM	In vitro	[10]
Ddr1-IN-6	DDR1b (Y513)	Autophosphorylation	9.7 nM	In vitro	[10]
Ddr1-IN-6	Collagen Production	Cellular Assay	13 nM	LX-2 (human hepatic stellate)	[10]
Ddr1-IN-6	Cytotoxicity	Cellular Assay	3 μ M (CC50)	LX-2 (human hepatic stellate)	[10]
Ddr1-IN-6	Anti-proliferation	Cellular Assay	5.7 μ M (3 days)	PC-07-0024 PDX cells	[10]
DDR1-IN-1	DDR1	Kinase Assay	105 nM	In vitro	[6]
DDR1-IN-1	DDR1	Autophosphorylation	86 nM	U2OS cells	[6]
Compound 3	DDR1	Kinase Assay	92.5 nM	In vitro	[5] [7]
Compound 4	DDR1	Kinase Assay	46.16 nM	In vitro	[15] [16]
Ponatinib	DDR1	Kinase Assay	9 nM	In vitro	[1]
Imatinib	DDR1	Kinase Assay	21 nM (EC50)	U2OS cells	[1]

Signaling Pathway and Experimental Workflow Visualizations

[Click to download full resolution via product page](#)

Caption: DDR1 signaling cascade initiated by collagen binding.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for target identification using **Ddr1-IN-6**.

Experimental Protocols

This section provides a detailed methodology for using **Ddr1-IN-6** to identify target proteins. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.

Protocol 1: Live Cell Labeling with Ddr1-IN-6

- Cell Culture: Plate the cells of interest (e.g., U2OS, LX-2) in a suitable format (e.g., 10 cm or 15 cm dishes) and grow to 70-80% confluence.
- Probe Preparation: Prepare a stock solution of **Ddr1-IN-6** (e.g., 10 mM in DMSO).
- Treatment:
 - Aspirate the growth medium and replace it with fresh, serum-free medium.
 - Add **Ddr1-IN-6** to the desired final concentration (e.g., 0.1 - 5 μ M). Include a DMSO-only vehicle control.
 - Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
- Cell Harvest:
 - After incubation, place the dishes on ice and aspirate the medium.
 - Wash the cells twice with ice-cold PBS to remove unbound probe.
 - Proceed immediately to cell lysis.

Protocol 2: Cell Lysis and Protein Quantification

- Lysis Buffer Preparation: Prepare a lysis buffer suitable for preserving protein interactions (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitor cocktails).
- Lysis:

- Add an appropriate volume of ice-cold lysis buffer to the cell monolayer (e.g., 500 μ L for a 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarification: Centrifuge the lysate at 14,000 \times g for 15 minutes at 4°C to pellet cell debris.
- Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).

Protocol 3: CuAAC "Click" Reaction

- Reagent Preparation: Prepare fresh stock solutions:
 - Biotin-Azide: 10 mM in DMSO.
 - Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (freshly prepared).
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.
 - Copper(II) Sulfate (CuSO_4): 50 mM in water.
- Click Reaction Assembly: In a microcentrifuge tube, combine the following in order for a 1 mg total protein sample:
 - Normalized protein lysate: up to 1 mL total volume.
 - Biotin-Azide: 10 μ L (final concentration: 100 μ M).
 - TCEP: 20 μ L (final concentration: 1 mM).
 - TBTA: 10 μ L (final concentration: 100 μ M).
 - Vortex briefly after each addition.
 - CuSO_4 : 20 μ L (final concentration: 1 mM).

- Incubation: Vortex the reaction mixture immediately and incubate for 1-2 hours at room temperature with gentle rotation, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins

- Bead Preparation:
 - Resuspend streptavidin-coated magnetic beads in the slurry.
 - Aliquot the required amount of beads (e.g., 50 µL of slurry per 1 mg of protein).
 - Wash the beads three times with lysis buffer.
- Protein Capture:
 - Add the washed beads to the click reaction lysate.
 - Incubate for 1-2 hours at 4°C with end-over-end rotation.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads sequentially to remove non-specifically bound proteins:
 - 2x with 1% SDS in PBS.
 - 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.
 - 3x with 100 mM Tris-HCl, pH 8.0.

Protocol 5: On-Bead Digestion and Mass Spectrometry

- Reduction and Alkylation:
 - Resuspend the washed beads in 100 µL of 100 mM Tris-HCl, pH 8.0.
 - Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

- Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.
- Digestion:
 - Add sequencing-grade trypsin (e.g., 1 µg per sample).
 - Incubate overnight at 37°C with shaking.
- Peptide Elution:
 - Pellet the beads and transfer the supernatant containing the peptides to a new tube.
 - Acidify the peptides with formic acid to a final concentration of 1%.
- Desalting: Desalt the peptides using a C18 StageTip or equivalent method.
- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Target proteins are identified as those significantly enriched in the **Ddr1-IN-6** treated samples compared to the vehicle controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions | Semantic Scholar [semanticscholar.org]
- 10. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 11. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes: Ddr1-IN-6 for Target Identification via Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8248219#ddr1-in-6-click-chemistry-protocol-for-target-identification\]](https://www.benchchem.com/product/b8248219#ddr1-in-6-click-chemistry-protocol-for-target-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com